molecular formula C19H26N2O4S B2602190 2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 295343-98-5

2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2602190
CAS RN: 295343-98-5
M. Wt: 378.49
InChI Key: QSBHQDDCXUXGRA-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H26N2O4S and its molecular weight is 378.49. The purity is usually 95%.
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Scientific Research Applications

Microwave-Mediated Synthesis

A novel approach to synthesizing highly functionalized tetrahydropyrimidines involves a microwave-mediated catalyst- and solvent-free Biginelli reaction. This method allows for the regioselective synthesis of ethyl 2-oxo/thio-4-aryl-6-(arylsulfonylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylates using ethyl 3-oxo-4-(arylsulfonyl)butanoate, aromatic aldehyde, and urea/thiourea under microwave irradiation. This technique highlights a significant advancement in the efficient and environmentally friendly synthesis of tetrahydropyrimidine derivatives (Harikrishnan et al., 2013).

Structural Analysis and Crystal Growth

The structural and nonlinear optical analysis of a similar derivative, ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, was conducted using X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy. This study provided insights into the molecular geometry, vibrational wavenumbers, and electron density, highlighting the compound's potential for nonlinear optical applications (Dhandapani et al., 2017).

Antifilarial Activity

A class of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate showed promising antifilarial activity against the human lymphatic filarial parasite Brugia malayi. This finding opens avenues for developing new antifilarial agents from tetrahydropyrimidine derivatives (Singh et al., 2008).

Ionic Liquid Mediated Synthesis

The synthesis of novel chromone-pyrimidine coupled derivatives was achieved under solvent-free conditions using an ionic liquid. This method emphasizes an efficient, eco-friendly, and reusable catalyst approach, combining chromone and pyrimidine pharmacophores into a single molecule, potentially enhancing biological activities (Nikalje et al., 2017).

properties

IUPAC Name

2-ethylsulfanylethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-4-10-24-15-8-6-14(7-9-15)17-16(13(3)20-19(23)21-17)18(22)25-11-12-26-5-2/h6-9,17H,4-5,10-12H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBHQDDCXUXGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCSCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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